4-Methylcinnamic acid
Overview
Description
4-Methylcinnamic acid is a derivative of cinnamic acid, which is a key intermediate in the biosynthesis of numerous plant compounds. It is structurally characterized by a phenyl group attached to an acrylic acid moiety with a methyl substituent at the para position of the aromatic ring.
Synthesis Analysis
The synthesis of derivatives related to 4-methylcinnamic acid has been explored in various studies. For instance, photocrosslinkable biodegradable polymers derived from 4-hydroxycinnamic acid were synthesized through high-temperature solution polycondensation, indicating the potential for creating materials from cinnamic acid derivatives . Additionally, bacterial synthesis has been employed to produce hydroxycinnamic acids from glucose in Escherichia coli, demonstrating the feasibility of microbial production of these compounds .
Molecular Structure Analysis
The molecular structure of 4-methylcinnamic acid and its derivatives has been studied using techniques such as Raman and infrared spectroscopy. These studies have provided insights into the intramolecular vibrations and the photodimerization reaction mechanism in the crystalline state of 4-methylcinnamic acid . The crystal structure landscape of 4-methylcinnamic acid has also been probed by doping with other halogenated cinnamic acids, revealing the influence of weak interactions in the formation of new structures .
Chemical Reactions Analysis
4-Methylcinnamic acid undergoes various chemical reactions, including photodimerization, which has been studied in the solid state . The photocrosslinking of polymers derived from cinnamic acid derivatives has been achieved through ultraviolet light irradiation, demonstrating the potential for creating new materials with specific properties . Additionally, the [2+2] cycloaddition products of 4-methoxycinnamic acid esters have been identified, further expanding the understanding of the chemical reactivity of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-methylcinnamic acid derivatives have been characterized using a variety of analytical techniques. For example, the thermal properties of photocrosslinkable polymers derived from 4-hydroxycinnamic acid were assessed using differential scanning calorimetry and thermogravimetry . The photomechanical behavior of dimethoxycinnamic acid, a related compound, was correlated with its crystal structure, indicating the importance of molecular motion in solid-state reactions .
Scientific Research Applications
Crystal Structure Exploration
4-Methylcinnamic acid (4MCA) is used to probe the crystal structure landscape of molecules like 4-bromocinnamic acid and 4-chlorocinnamic acid. Experimental doping with 4MCA leads to the discovery of new crystal structures. This process is valuable for understanding the interactions and structural compatibility within a group of crystal structures (Chakraborty, Joseph, & Desiraju, 2018).
Antifungal Efficacy Enhancement
4-Methylcinnamic acid demonstrates potential as an antifungal agent. Its structure, particularly the para substitution of the methyl moiety, is crucial for effective fungal control. This compound, along with others, can act as a chemosensitizer to augment the efficacy of conventional antifungal drugs (Kim, Chan, & Cheng, 2017).
Spectroscopic Studies
4-Methylcinnamic acid is also involved in spectroscopic studies, particularly in analyzing hydrogen-bonded cyclic dimers in crystals. These studies provide insights into the nature of inter-hydrogen bond interactions and the role of vibrational exciton interactions in the spectral properties of molecular systems (Hachuła et al., 2015).
Chemical Synthesis
In chemical synthesis, 4-Methylcinnamic acid is used in processes like the esterification of fluorocinnamic acid. Its role in the synthesis of chiral medicinal materials highlights its importance in pharmaceutical manufacturing (Si, 2004).
Safety And Hazards
4-Methylcinnamic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
Cinnamic acid derivatives, including 4-Methylcinnamic acid, have been reported to play a role in treating cancer, bacterial infections, diabetes, and neurological disorders . They have been found to be more effective when compared to the standard drugs used to treat chronic or infectious diseases in vitro, thus making them very promising therapeutic agents . The nature of the substituents incorporated into cinnamic acid has been found to play a huge role in either enhancing or decreasing the biological efficacy of the synthesized cinnamic acid derivatives .
properties
IUPAC Name |
(E)-3-(4-methylphenyl)prop-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-8-2-4-9(5-3-8)6-7-10(11)12/h2-7H,1H3,(H,11,12)/b7-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RURHILYUWQEGOS-VOTSOKGWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20901045 | |
Record name | NoName_95 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20901045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylcinnamic acid | |
CAS RN |
1866-39-3 | |
Record name | trans-p-Methylcinnamic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001866393 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1866-39-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66272 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | trans-p-methylcinnamic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.891 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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